molecular formula C21H25N3O4 B2551097 N-(3,3-diethoxypropyl)-6-oxo-5,11-dihydrobenzo[b][1,4]benzodiazepine-3-carboxamide CAS No. 440120-40-1

N-(3,3-diethoxypropyl)-6-oxo-5,11-dihydrobenzo[b][1,4]benzodiazepine-3-carboxamide

Cat. No. B2551097
CAS RN: 440120-40-1
M. Wt: 383.448
InChI Key: YXXGGKMHTADXTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzodiazepines are a class of drugs that are widely used for several indications . They were first discovered in the mid-1950s by chemist Leo Sternbach and his research group . Benzodiazepines are synthetic substances normally seen as pharmaceutically-manufactured tablets, capsules, and occasionally as injectables .


Synthesis Analysis

Benzodiazepines are synthesized through various methods. One approach involves a Pd-catalysed carbonylative coupling of iodobenzene with terminal alkynes to afford 1,3-ynones as key intermediates and a subsequent cyclocondensation .


Molecular Structure Analysis

The fully systematic (IUPAC) name for the nucleus of the benzodiazepine group is 2,3-diazabicyclo [5.4.0]undeca-3,5,7,9,11pentaene . The different drugs have varying substituents on this basic skeleton .


Chemical Reactions Analysis

Benzodiazepines are synthesized through various chemical reactions. For example, one method involves a carbonylative Sonogashira reaction and aza-Michael addition cyclocondensation .


Physical And Chemical Properties Analysis

Benzodiazepines are synthetic substances normally seen as pharmaceutically-manufactured tablets, capsules, and occasionally as injectables .

Scientific Research Applications

Biodegradation in Wastewater Treatment One significant application of compounds related to N-(3,3-diethoxypropyl)-6-oxo-5,11-dihydrobenzo[b][1,4]benzodiazepine-3-carboxamide, such as Carbamazepine (CBZ) and its derivatives, lies in the study of their biodegradation in wastewater treatment processes. For instance, Kaiser et al. (2014) explored the transformation of Oxcarbazepine (OXC) and its metabolites in wastewater treatment plants (WWTPs), finding several transformation products and elucidating potential pathways. This research is pivotal for understanding the environmental impact and treatment of these pharmaceutical compounds (Kaiser et al., 2014).

Antimicrobial Activity Another area of research is the synthesis of derivatives of benzo[b][1,4]diazepines and their antimicrobial properties. For example, Kumar et al. (2013) synthesized 2,4-diaryl-2,3-dihydrobenzo[b][1,4]thiazepines and evaluated their antibacterial and antifungal activities, yielding results comparable to ciprofloxacin and fluconazole (Kumar et al., 2013).

Metabolism Studies in Humans Research by Bellucci et al. (1987) focuses on the metabolic pathways of Carbamazepine in humans, particularly the enzymatic hydrolysis of its epoxide. Such studies are crucial for understanding the pharmacokinetics and dynamics of these compounds in human physiology (Bellucci et al., 1987).

Novel Synthetic Approaches Research into new methods of synthesis for related compounds is also significant. For instance, Heckendorn (1987) explored the synthesis of triazolo[1,4]benzodiazepine-carboxamides from azomalonates, contributing to the development of novel pharmacologically active compounds (Heckendorn, 1987).

Antiallergic Activity Nohara et al. (1985) synthesized 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines with potential antiallergic properties. Their study indicates the potential therapeutic applications of benzodiazepine derivatives in treating allergies (Nohara et al., 1985).

Mechanism of Action

Benzodiazepines act by facilitating the binding of the inhibitory neurotransmitter GABA at various GABA receptors throughout the CNS .

Safety and Hazards

Benzodiazepines are widely used drugs, but they can lead to dependence and tolerance, often led by misuse of the patient, wrong prescriptions, or extended treatments .

Future Directions

Continuous flow chemistry is an attractive tool that can allow chemists to access efficiently to highly demanded active pharmaceutical ingredients . This could be a promising direction for the future synthesis of benzodiazepines .

properties

IUPAC Name

N-(3,3-diethoxypropyl)-6-oxo-5,11-dihydrobenzo[b][1,4]benzodiazepine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-3-27-19(28-4-2)11-12-22-20(25)14-9-10-17-18(13-14)24-21(26)15-7-5-6-8-16(15)23-17/h5-10,13,19,23H,3-4,11-12H2,1-2H3,(H,22,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXXGGKMHTADXTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CCNC(=O)C1=CC2=C(C=C1)NC3=CC=CC=C3C(=O)N2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,3-diethoxypropyl)-6-oxo-5,11-dihydrobenzo[b][1,4]benzodiazepine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.